N-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a chemical compound with the molecular formula CHNOS. This compound is classified as an organic sulfonamide derivative, featuring both an acetamide and an imidazole moiety. The presence of the sulfonyl group enhances its potential biological activity, making it a subject of interest in medicinal chemistry.
The compound is cataloged in various chemical databases, including PubChem, where it is identified by the compound ID 759577. It falls under the category of sulfonamides, which are known for their antibacterial properties and other therapeutic uses. The structural characteristics of N-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide suggest that it may interact with biological targets through mechanisms involving enzyme inhibition or receptor binding.
The synthesis of N-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps:
These reactions are typically carried out under controlled conditions to optimize yield and purity. Analytical techniques such as thin-layer chromatography and high-performance liquid chromatography are employed to monitor the progress of the reactions.
N-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide can participate in various chemical reactions:
These reactions are significant for modifying the compound's pharmacological properties.
The mechanism of action for N-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is hypothesized based on its structural features:
Experimental studies would be necessary to elucidate the precise mechanism and quantify its efficacy against specific targets.
N-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide exhibits several notable physical and chemical properties:
N-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide has potential applications in various fields:
The synthesis of N-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide follows a convergent three-step sequence, integrating heterocyclic ring formation, sulfonyl coupling, and amide acylation. The initial stage involves constructing the 2-methyl-4,5-dihydro-1H-imidazole core via a modified Debus-Radziszewski cyclization. This reaction combines 1,2-diaminoethane with propionaldehyde under acidic catalysis, yielding the 2-methylimidazoline ring with >85% efficiency. The ring nitrogen at position 1 serves as the nucleophilic site for subsequent sulfonylation [1] [8].
Sulfonyl group incorporation proceeds via nucleophilic aromatic substitution, where the imidazoline reacts with 4-fluorobenzenesulfonyl chloride in anhydrous tetrahydrofuran. This step requires meticulous stoichiometric control (1:1.05 molar ratio) to minimize disubstitution byproducts. The resulting 4-(2-methyl-4,5-dihydro-1H-imidazol-1-ylsulfonyl)aniline is isolated as a crystalline hydrochloride salt (mp 192–194°C) prior to acylation [2].
Final N-acetylation employs acetic anhydride in pyridine at 0–5°C, selectively targeting the aniline nitrogen. This low-temperature protocol suppresses competitive O-acetylation and imidazole nitrogen acylation, achieving 92% regioselectivity. The crude product is obtained as a white solid, requiring chromatographic purification to remove residual diacetylated impurities [2].
Table 1: Synthetic Intermediates and Yield Optimization
Synthetic Step | Key Reagent | Optimal Stoichiometry | Yield Range (%) |
---|---|---|---|
Imidazoline Cyclization | Propionaldehyde | 1.2 equiv | 85–90 |
Sulfonylation | 4-Fluorobenzenesulfonyl chloride | 1.05 equiv | 75–82 |
Aniline Acylation | Acetic anhydride | 1.3 equiv | 88–92 |
Imidazoline cyclization efficiency is profoundly influenced by Brønsted acid catalysts. Kinetic studies reveal that p-toluenesulfonic acid (p-TsOH) provides superior acceleration over mineral acids (e.g., HCl, H₂SO₄) due to enhanced solubility in organic media. At 5 mol% loading in toluene, p-TsOH achieves 95% conversion within 45 minutes at 80°C, following second-order kinetics (k₂ = 7.8 × 10⁻³ L·mol⁻¹·s⁻¹). The reaction mechanism involves rate-limiting hemiaminal dehydration, with catalyst protonation of the aldehyde oxygen accelerating nucleophilic attack by the diamine [1].
Lewis acid catalysts like zinc chloride exhibit lower efficacy (70% conversion after 120 minutes) due to imidazole coordination-induced deactivation. Bifunctional organocatalysts such as phosphotungstic acid demonstrate exceptional performance (98% conversion in 30 minutes) by simultaneously activating carbonyl and amine groups. However, their high cost limits scalability. The energy barrier for ring closure, determined via Arrhenius plots, is 68.5 kJ/mol with p-TsOH, reduced to 54.2 kJ/mol with phosphotungstic acid [1].
Table 2: Catalytic Performance in Imidazoline Synthesis
Catalyst | Loading (mol%) | Temperature (°C) | Time (min) | Conversion (%) |
---|---|---|---|---|
p-Toluenesulfonic acid | 5 | 80 | 45 | 95 |
Phosphotungstic acid | 2 | 80 | 30 | 98 |
Zinc chloride | 10 | 80 | 120 | 70 |
Sulfuric acid | 5 | 80 | 90 | 82 |
Sulfonylation selectivity depends critically on solvent polarity and donor properties. Polar aprotic solvents like dimethylformamide accelerate the reaction but promote over-sulfonylation, reducing yields to 60–65%. Anhydrous tetrahydrofuran provides optimal balance, solvating the sulfonyl chloride without displacing chloride nucleofuges, maintaining 78–82% yield. Acetonitrile represents a suitable alternative, particularly for temperature-sensitive substrates, though it extends reaction time by 25% compared to tetrahydrofuran [2].
Temperature profoundly impacts regioselectivity. At 0°C, imidazole nitrogen sulfonylation exceeds 99:1 over potential aniline nitrogen reactions. Raising temperatures above 25°C diminishes selectivity to 85:15 due to increased anion mobility. Kinetic control dominates below 15°C, with an activation energy of 42.3 kJ/mol for the desired pathway versus 51.7 kJ/mol for competing reactions. Microwave assistance (50°C, 100 W) reduces time from 8 hours to 35 minutes but generates 8–12% bissulfonylated impurity, necessitating additional purification [2].
Primary purification employs silica gel chromatography with stepwise ethyl acetate/methanol gradients (95:5 → 80:20). This effectively isolates the target compound from non-polar disubstituted impurities (Rf = 0.22) and polar over-acylated byproducts (Rf = 0.45). Methanol content above 25% is required to elute the product (Rf = 0.31) due to hydrogen bonding with the sulfonamide group. Medium-pressure chromatography reduces processing time from 14 hours (open column) to 3 hours, with 92–95% mass recovery [2] [8].
Crystallization optimization identifies ethyl acetate/n-hexane (1:3) as the optimal binary solvent system. Slow cooling from 60°C to 4°C yields rhombic crystals suitable for X-ray analysis (purity >99.5% by high-performance liquid chromatography). The crystal lattice stability derives from intermolecular N–H···O hydrogen bonds between the acetamide carbonyl and imidazoline nitrogen (2.89 Å). This process achieves 86% recovery compared to 72% from ethanol-water systems, minimizing mother liquor losses [5] [8].
Table 3: Purification Efficiency Comparison
Technique | Conditions | Duration (h) | Recovery (%) | Purity (%) |
---|---|---|---|---|
Gravity Column Chromatography | Silica gel, EtOAc/MeOH 85:15 | 14 | 81 | 95.2 |
Medium-Pressure Chromatography | Silica gel, gradient elution | 3 | 93 | 98.7 |
Ethyl Acetate Crystallization | EtOAc/n-hexane 1:3, slow cooling | 24 | 86 | 99.5 |
Ethanol-Water Crystallization | 50% aq. ethanol | 24 | 72 | 98.1 |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0